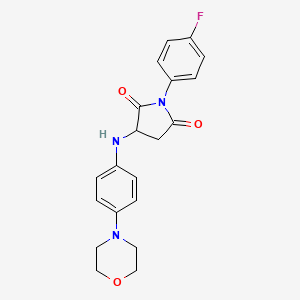
1-(4-Fluorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound and its derivatives have been explored for their synthesis and potential biological activities. For example, research by Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl, demonstrating significant larvicidal activity against larvae, indicating potential applications in pest control and agricultural chemistry (Gorle et al., 2016).
Optical Properties and Materials Science
Studies on soluble derivatives of diketo-pyrrolo-pyrroles have revealed insights into their absorption and fluorescence spectra in various solvents, demonstrating applications in materials science, particularly in the development of new fluorescent materials and sensors (Lun̆ák et al., 2011). Another study by Yang et al. (2013) on a heteroatom-containing organic fluorophore showcased its potential as a fluorescent pH sensor due to its aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics (Yang et al., 2013).
Chemical Synthesis and Drug Development
The synthesis of Nα-urethane-protected β- and γ-amino acids from pyrrolidine-2,5-dione derivatives, as described by Cal et al. (2012), points to applications in the synthesis of peptides and potential drug development (Cal et al., 2012). Similarly, the exploration of heterocyclic enaminonitriles and their recyclization with bases highlights the compound's utility in heterocyclic chemistry and pharmaceuticals (Yamagata et al., 1993).
Anticancer and Antimicrobial Activities
Research into chalcone-imide derivatives, including studies on their synthesis and investigation into their anticancer, antimicrobial activities, as well as enzyme inhibition profiles, underscores the potential of these compounds in therapeutic applications (Kocyigit et al., 2018).
Advanced Materials and Light-Emitting Devices
The development of photoluminescent conjugated polymers incorporating pyrrolidine-2,5-dione units for electronic applications signifies the compound's relevance in the field of advanced materials and optoelectronics (Beyerlein & Tieke, 2000).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQRMTZJCXIMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

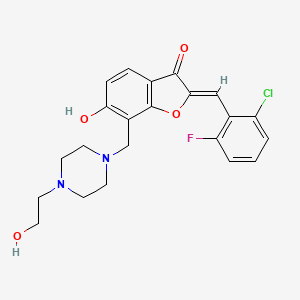
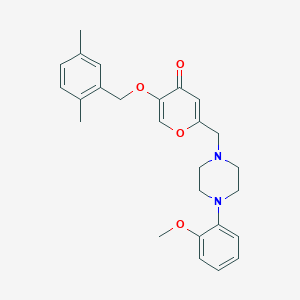
![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)
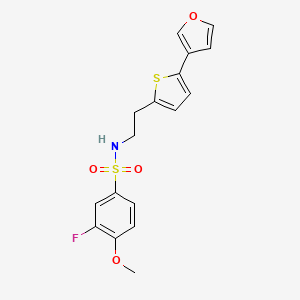
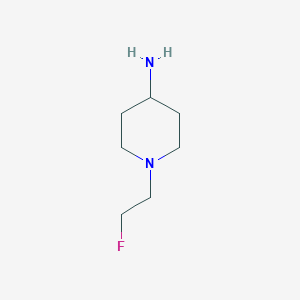
![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)
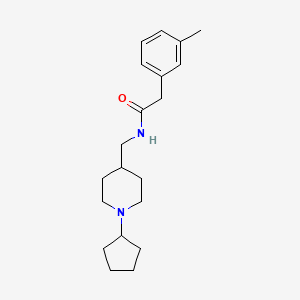
![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)
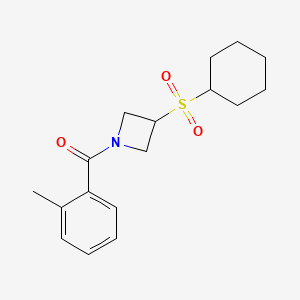
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)
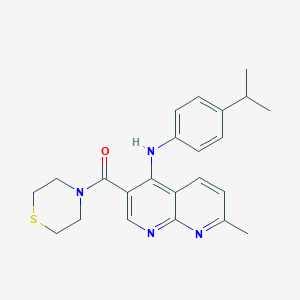
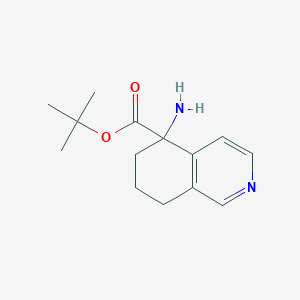
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)